molecular formula C8H11N<br>(CH3)2C6H3NH2<br>C8H11N<br>C6H5N(CH3)2<br>C8H11N B042412 N,N-dimethylaniline CAS No. 121-69-7

N,N-dimethylaniline

Cat. No. B042412
CAS RN: 121-69-7
M. Wt: 121.18 g/mol
InChI Key: JLTDJTHDQAWBAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-dimethylaniline has been achieved through several methods, highlighting the diversity of approaches in obtaining this compound. Palladium-catalyzed Buchwald-Hartwig amination of (hetero)aryl triflates with dimethylamines represents a significant advancement, enabling the formation of N,N-dimethylaniline derivatives in excellent yields using simple catalytic systems (Taeufer & Pospech, 2020). Another notable method involves the use of sodium sulfide as a reducing agent, providing a low-cost, high-yield, and environmentally friendly option for synthesizing P-amino-N,N-dimethylaniline (Gu Kui-ling, 2009).

Molecular Structure Analysis

The molecular structure of N,N-dimethylaniline underpins its reactivity and utility in organic synthesis. While detailed studies on its structural analysis are scarce, the molecular structure facilitates various chemical reactions, making it a versatile building block. Its structure allows for the introduction of functional groups and modification through reactions such as photocascade catalysis and electrochemical synthesis, expanding its applicability in organic synthesis.

Chemical Reactions and Properties

N,N-Dimethylaniline participates in a wide array of chemical reactions, showcasing its versatility. Visible-light driven photocascade catalysis has been employed for coupling N,N-dimethylanilines with α-azidochalcones, enabling the synthesis of complex molecules (Borra et al., 2017). Electrochemical and chemical synthesis methods have been developed for creating sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine, demonstrating the compound's capacity for derivatization and functionalization (Khazalpour & Nematollahi, 2015).

Scientific Research Applications

  • Carcinogenic Activity in Bladder Cancer : N-acetoxy-3,5-dimethylaniline has been identified to form four major DNA adducts, suggesting potential carcinogenic activity, particularly in bladder cancer (Cui, Sun, Wishnok, Tannenbaum, & Skipper, 2007).

  • Application in Organic Synthesis : A new radical reaction method for obtaining N,N-dimethylaniline hydroperoxide (DMAHP) presents potential applications in organic synthesis (Xu, Zhang, & Duan, 2007).

  • Synthesis of N,N-Dimethylanilines : Utilizing palladium-catalyzed Buchwald-Hartwig Amination, N,N-dimethylanilines can be synthesized from dimethylamines and aryl triflates, serving as useful building blocks in organic synthesis (Taeufer & Pospech, 2020).

  • Chromosome Damage Agent : Both N,N-dimethylaniline and N,N-dimethyl-p-toluidine have been identified as chromosome damaging agents, with significant clastogenic effects at high doses (Taningher, Pasquini, & Bonatti, 1993).

  • Photocascade Catalysis in Synthesis : Visible-light driven photocascade catalysis combines N,N-dimethylanilines and α-azidochalcones in flow microreactors, enabling the synthesis of diverse 1,3-diazabicyclo[3.1.0]hexanes (Borra et al., 2017).

  • Metabolism in Organisms : Studies have shown that N,N-dimethylaniline undergoes major metabolism processes in organisms such as N-demethylation, N-oxidation, and ring hydroxylation, with ring hydroxylation being a minor pathway (Gorrod & Gooderham, 2010).

  • Oxidation and Electrochemical Studies : The electrooxidation of N,N-dimethylaniline has been studied using DESI-based electrochemical mass spectrometry, which effectively detects short-lived intermediates (Brown, Chen, & Zare, 2015).

  • Genotoxicity Analysis : N,N-dimethylaniline may cause clinical signs and splenomegaly in rats and mice, with dose-related effects, indicating its potential for genotoxicity (National Toxicology Program, 1989).

Safety And Hazards

N,N-Dimethylaniline is toxic by ingestion, inhalation, and skin absorption . It is classified as a poison and can cause serious or permanent injury . Safety measures include preventing skin contact, avoiding inhalation of vapors, and using only in areas with appropriate exhaust ventilation .

Future Directions

N,N-Dimethylaniline is a key precursor to commercially important triarylmethane dyes such as malachite green . It serves as a promoter in the curing of polyester and vinyl ester resins . It is also used as a precursor to other organic compounds . Future research may focus on its potential applications in various fields and the development of safer and more efficient synthesis methods .

properties

IUPAC Name

N,N-dimethylaniline
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InChI

InChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3
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InChI Key

JLTDJTHDQAWBAV-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=CC=C1
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Molecular Formula

C8H11N, Array
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Related CAS

54140-98-6, Array
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DSSTOX Substance ID

DTXSID2020507
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Molecular Weight

121.18 g/mol
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Physical Description

N,n-dimethylaniline appears as a yellow to brown colored oily liquid with a fishlike odor. Less dense than water and insoluble in water. Flash point 150 °F. Toxic by ingestion, inhalation, and skin absorption. Used to make dyes and as a solvent., Dry Powder; Liquid, Pale yellow, oily liquid with an amine-like odor; Note: A solid below 36 degrees F; [NIOSH], Liquid, YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR., Pale yellow, oily liquid with an amine-like odor., Pale yellow, oily liquid with an amine-like odor. [Note: A solid below 36 °F.]
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Boiling Point

381 °F at 760 mmHg (NTP, 1992), 193 °C, 192-194 °C, 378 °F
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Flash Point

145 °F (NTP, 1992), 63 °C, 145 °F (63 °C) (closed cup), 62 °C, 142 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 1,454 mg/L at 25 °C, Freely soluble in alcohol, chloroform, ether, Soluble in acetone, benzene, organic solvents, Soluble in oxygenated and chlorinated solvents, Soluble in ethanol, ethyl ether, acetone, benzene; very soluble in chloroform, 1.45 mg/mL, Solubility in water: none, 2%
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Density

0.9557 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9537 g/cu cm at 20 °C, Relative density (water = 1): 0.96, 0.96
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Vapor Density

4.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.17 (Air = 1), Relative vapor density (air = 1): 4.2, 4.17
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Vapor Pressure

1 mmHg at 85.1 °F (NTP, 1992), 0.7 [mmHg], Vapor pressure: 1 mm Hg at 29.5 °C, 0.70 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 67, 1 mmHg
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Product Name

N,N-Dimethylaniline

Color/Form

Pale-yellow, oily liquid [Note: A solid below 36 degrees F], Yellowish to brownish, oily liquid

CAS RN

121-69-7, 86362-18-7
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Melting Point

36.4 °F (NTP, 1992), 2.1 °C, 2.5 °C, 36 °F
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Synthesis routes and methods I

Procedure details

A mixture of 1.00 g (5.00 mmol) of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid, 0.76 g (5.00 mmol) of 1-hydroxy-1H-benzotriazole hydrate, 1.14 g (5.50 mmol) of dicyclohexylcarbodiimide and 20 ml of N,N-dimethylformamide was stirred at room temperature for 2 hours. The obtained white solid was filtered and the filtrate was cooled to 0° C. The filtrate was added to mixed solution of 2.5 g (5.00 mmol) of 7-amino-3-(2,3-cyclopenteno-4-carbamoyl-1-pyridinium)methyl-3-cephem-4-carboxylate hydroiodic acid obtained in Preparation Example 24, 10 ml of N,N-dimethylformamide and 1.6 ml (12.70 mmol) of N,N-dimethylaniline. The mixture was stored at room temperature overnight and the precipitate was removed therefrom. The residue was dropped into 500 ml of diethylether with stirring. The precipitate was filtered, triturated with 100 ml of acetone and filtered again. The crude product thus obtained was dissolved in 100 ml of water and insoluble material was discarded by filtration. The resultant was freeze-dried to obtain 1.0 g of the same compound as obtained in Method a (yield: 37%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
7-amino-3-(2,3-cyclopenteno-4-carbamoyl-1-pyridinium)methyl-3-cephem-4-carboxylate hydroiodic acid
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Example 1 was repeated except that 32 g of 3-(2',4'-dimethoxyphenyl)-6-dimethylaminophthalide and 13.5 g of 2-methylindole were used, respectively, instead of 30 g of 3-(p-dimethylaminophenyl)-6-dimethylaminophthalide and 13 g of dimethylaniline to obtain 27 g of triarylmethane having the following structure whose m.p. was 202°-203° C. in the form of colourless crystals (Recrystallized from methanol). This compound becomes bluish violet upon exposure to light on silica gel. ##STR13##

Synthesis routes and methods III

Procedure details

Example 14 was repeated except that 29 g of 3-(p-methoxyphenyl)-6-dimethylaminophthalide and 19.5 g of 2-phenylindole were used, respectively, instead of 33 g of 3-(m-diethylaminophenyl)-6-dimethylaminophthalide and 13 g of dimethylaniline to obtain 24 g of 3-(p-methoxyphenyl)-3-(2-phenylindole-3-yl)-6-dimethylaminophthalide having the following structure whose m.p. was 224°-225° C. in the form of colourless crystals (Recrystallization from benzene-methanol). This compound becomes blue black on contact with silica gel. ##STR74##

Synthesis routes and methods IV

Procedure details

Example 1 was repeated except that 32 g of 3-(3',4'-dimethoxyphenyl)-6-dimethylaminophthalide and 13.5 g of 2-methylindole were used, respectively, instead of 30 g of 3-(p-dimethylaminophenyl)-6-dimethylaminophthalide and 13 g of dimethylaniline to obtain 33 g of triarylmethane having the following structure whose m.p. was 230°-232° C. in the form of colourless crystals (Recrystallized from methanol). This compound becomes bluish violet upon exposure to light on silica gel. ##STR11##

Synthesis routes and methods V

Procedure details

A benzylidenecyanoacetate-capped PLURACOL HP1250D was made as described in Example 1. An adhesive composition was made by mixing 39.25 weight percent of the benzylidenecyanoacetate-capped PLURACOL HP1250D, 39.25 weight percent vinyl toluene, 4.00 weight percent of the reaction product of caprolactone, phosphorus pentoxide and 2-hydroxyethylacrylate (commercially available from Nippon Kayaku Co. under the trade designation KAYAMER PM 21), 3.00 weight percent divinyl benzene, 1.40 weight percent diisopropanol-p-toluidine, 0.60 weight percent dimethyl aniline and 5.00 weight percent silica to form side A. 7.50 weight percent benzoyl peroxide initiator then was mixed with side A and immediately thereafter the resulting adhesive was applied to five steel coupons that were bonded together to form lap shear joints as per ASTM D-1002-94. The lap shear joints were allowed to fully cure overnight and then tested according to ASTM D-1002-94. The joints exhibited an average strength of 1241 psi and an adhesive failure mode (in other words, the adhesive failed before any destruction of the steel). Weight percents are based on the total amount of sides A and B.
Name
benzylidenecyanoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzylidenecyanoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethylaniline
Reactant of Route 2
N,N-dimethylaniline
Reactant of Route 3
N,N-dimethylaniline
Reactant of Route 4
Reactant of Route 4
N,N-dimethylaniline
Reactant of Route 5
N,N-dimethylaniline
Reactant of Route 6
Reactant of Route 6
N,N-dimethylaniline

Citations

For This Compound
33,500
Citations
JOF Thompson, L Saalbach, SW Crane… - The Journal of …, 2015 - pubs.aip.org
Time-resolved photoelectron imaging was used to investigate the electronic relaxation dynamics of gas-phase aniline, N, N-dimethylaniline, and 3, 5-dimethylaniline following ultraviolet …
Number of citations: 51 pubs.aip.org
R Hand, RF Nelson - Journal of The Electrochemical Society, 1970 - iopscience.iop.org
The electrochemical oxidation of N, N‐dimethylaniline (DMA) has been investigated in nonaqueous media in some detail. The products formed were found to depend on DMA …
Number of citations: 45 iopscience.iop.org
M Taningher, R Pasquini… - Environmental and …, 1993 - Wiley Online Library
N,N‐Dimethylaniline (DMA, CAS No. 121—69—7) and N,N‐dimethyl‐p‐toluidine (DMPT, CAS No. 99—97—8) belong to the N‐dialkylaminoaromatics, a chemical class structurally …
Number of citations: 41 onlinelibrary.wiley.com
DC Heimbrook, RI Murray, KD Egeberg… - Journal of the …, 1984 - ACS Publications
Cytochrome P450 catalyzes the efficient oxidation of secondary and tertiary amines, providing an important pathway of xenobiotic metabolism. The chemical mechanism of oxidative …
Number of citations: 80 pubs.acs.org
AM Brouwer, R Wilbrandt - The Journal of Physical Chemistry, 1996 - ACS Publications
The resonance Raman spectrum of the radical cation of N,N-dimethylaniline (DMA) has been remeasured, and different types of ab initio calculations have been performed to interpret …
Number of citations: 74 pubs.acs.org
VD Parker, M Tilset - Journal of the American Chemical Society, 1991 - ACS Publications
Ring-substituted TV. fV-dimethylaniline (DMA) cation radicals undergo rapid proton transfer reactions with acetate ion or pyridine in acetonitrile. The difference in pAfa of the parent DMA …
Number of citations: 137 pubs.acs.org
A Siemiarczuk, ZR Grabowski, A Krówczyński… - Chemical Physics …, 1977 - Elsevier
Steady-state and time-resolved fluorescence spectroscopy, as well as the S n ← S 1 absorption spectra of three anthryl derivatives of dimethylaniline, I–III, reveal the existence of two …
Number of citations: 187 www.sciencedirect.com
S Shaji, SM Eappen, TMA Rasheed… - Spectrochimica Acta Part A …, 2004 - Elsevier
In aniline, the lone pair electrons on the nitrogen atom in the amino group interact with the π electrons of the ring and the mechanical frequency of the ring CH oscillator shows a red shift …
Number of citations: 27 www.sciencedirect.com
TA Brown, H Chen, RN Zare - Angewandte Chemie, 2015 - Wiley Online Library
The N,N‐dimethylaniline (DMA) radical cation DMA .+ , a long‐sought transient intermediate, was detected by mass spectrometry (MS) during the electrochemical oxidation of DMA. …
Number of citations: 92 onlinelibrary.wiley.com
R Cervellati, A Dal Borgo, DG Lister - Journal of Molecular Structure, 1982 - Elsevier
THF MICROWAVE SPECTRUM OF NJ-DIMETHYLANILINE The microwave spectra of N-methylaniiine [l] and N-methyl-p-fluoro- aniline [2] sho Page 1 Journal of &foiecrclar Stnscture, …
Number of citations: 55 www.sciencedirect.com

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